1-(4-Chlorophenyl)-3-(1,2-oxazol-3-yl)urea
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Overview
Description
N-(4-CHLOROPHENYL)-N’-(3-ISOXAZOLYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both chlorophenyl and isoxazolyl groups in its structure suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-N’-(3-ISOXAZOLYL)UREA typically involves the reaction of 4-chloroaniline with isocyanates or carbamates. One common method is the reaction of 4-chloroaniline with 3-isoxazolyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of N-(4-CHLOROPHENYL)-N’-(3-ISOXAZOLYL)UREA may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-N’-(3-ISOXAZOLYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted urea derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of agrochemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-N’-(3-ISOXAZOLYL)UREA depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the chlorophenyl and isoxazolyl groups can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-N’-phenylurea: Similar structure but lacks the isoxazolyl group.
N-(4-Chlorophenyl)-N’-(3-pyridyl)urea: Contains a pyridyl group instead of an isoxazolyl group.
N-(4-Chlorophenyl)-N’-(3-thiazolyl)urea: Contains a thiazolyl group instead of an isoxazolyl group.
Uniqueness
N-(4-CHLOROPHENYL)-N’-(3-ISOXAZOLYL)UREA is unique due to the presence of both chlorophenyl and isoxazolyl groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C10H8ClN3O2 |
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Molecular Weight |
237.64 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C10H8ClN3O2/c11-7-1-3-8(4-2-7)12-10(15)13-9-5-6-16-14-9/h1-6H,(H2,12,13,14,15) |
InChI Key |
RUKGRRFRKPUCSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NOC=C2)Cl |
solubility |
26.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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